N-Desmethylenzalutamide

Pharmacokinetics Therapeutic Drug Monitoring Bioanalytical Method Validation

For accurate quantification of enzalutamide and its active metabolite in pharmacokinetic studies, authentic N-Desmethylenzalutamide reference material is essential. This active metabolite, with a longer half-life (~7.8-8.6 days) and distinct transporter inhibition profile (P-gp, BCRP, OATPs) versus the parent drug, is supplied at ≥98% purity to ensure method reliability per FDA/EMA guidelines. - Eliminates risk of cross-reactivity in LC-MS/MS calibration curves. - Enables clinically relevant DDI screening for co-administered drugs. - Sourced from ISO-certified facilities with full analytical traceability.

Molecular Formula C20H14F4N4O2S
Molecular Weight 450.4 g/mol
CAS No. 1242137-16-1
Cat. No. B601093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylenzalutamide
CAS1242137-16-1
SynonymsN-desmethylenzalutamide;  1242137-16-1;  4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide;  4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide;  Enzalutamide metabolite
Molecular FormulaC20H14F4N4O2S
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)
InChIKeyJSFOGZGIBIQRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to white powder
Solubility10 mM in DMSO
Storage-20ºC Freeze

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylenzalutamide Overview


N-Desmethylenzalutamide (CAS 1242137-16-1), also known as N-desmethyl MDV 3100, is the primary active metabolite of the second-generation androgen receptor (AR) inhibitor enzalutamide [1]. It is a nonsteroidal antiandrogen (NSAA) formed via hepatic N-demethylation of enzalutamide, primarily by cytochrome P450 (CYP) 2C8 and to a lesser extent by CYP3A4 [2]. At steady-state, N-desmethylenzalutamide circulates at plasma concentrations comparable to those of enzalutamide and exhibits AR antagonistic activity similar to the parent compound [3]. It is a benzamide derivative with the molecular formula C20H14F4N4O2S and a molecular weight of 450.41 g/mol . As the active metabolite of a widely prescribed anticancer agent, N-desmethylenzalutamide is a critical analyte in pharmacokinetic and pharmacodynamic studies and a required reference standard for therapeutic drug monitoring and bioanalytical method validation [4].

Active metabolite reference standard for enzalutamide bioanalytical method development
Quantifies total active drug exposure in pharmacokinetic research models
Hepatic CYP2C8/3A4 N-demethylation pathway context; distinct transporter interaction profile

N-Desmethylenzalutamide: Why Substitution Fails


While enzalutamide and N-desmethylenzalutamide share a common mechanism of AR antagonism, their distinct pharmacokinetic and drug interaction profiles preclude interchangeable use in research and analytical contexts. Unlike the parent drug enzalutamide, which is a strong inducer of CYP3A4 [1], N-desmethylenzalutamide exhibits only weak induction properties but demonstrates more potent inhibition of critical drug transporters including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs) [2]. Furthermore, the metabolite possesses a longer terminal half-life (approximately 7.8–8.6 days) compared to enzalutamide (5.8 days) [3], and differs in plasma protein binding (95% vs. 97-98%) [4]. In contrast to the inactive carboxylic acid metabolite of enzalutamide, N-desmethylenzalutamide retains clinically significant AR antagonistic activity [5]. These quantitative differences in disposition and interaction potential necessitate the use of authenticated N-desmethylenzalutamide reference material for accurate bioanalytical method development, in vitro DDI assessments, and pharmacokinetic modeling.

Transporter inhibition (P-gp, BCRP, OATPs) is more potent than enzalutamide; enzalutamide-only DDI data may underestimate interaction risk
Longer terminal half-life (~8 days vs. ~6 days) alters drug washout interpretation; accumulation profiles differ
Plasma protein binding differs (95% vs. 97–98%); free fraction calculations for IVIVE require metabolite-specific input

N-Desmethylenzalutamide: Comparative Evidence


Steady-State Pharmacokinetics vs. Enzalutamide

In a phase III trial population (n=1103) and confirmed in real-world studies, steady-state trough plasma concentrations (Ctrough) of N-desmethylenzalutamide are consistently within the same order of magnitude as enzalutamide [1]. A direct head-to-head analysis in metastatic castration-resistant prostate cancer (mCRPC) patients (n=22) reported mean Ctrough values of 8.8 ± 2.1 μg/mL for N-desmethylenzalutamide and 12.4 ± 3.0 μg/mL for enzalutamide [2]. This contrasts sharply with the inactive carboxylic acid metabolite, which circulates at approximately 25% lower concentrations than enzalutamide [3].

Steady-State Ctrough
Head-to-head
8.8 ± 2.1 μg/mL vs. 12.4 ± 3.0 μg/mL (enzalutamide)
Comparable exposure supports dual-analyte quantification in PK studies
mCRPC patients, enzalutamide 160 mg QD; LC-UV detection
Pharmacokinetics Therapeutic Drug Monitoring Bioanalytical Method Validation

Transporter Inhibition vs. Enzalutamide

In vitro studies using LS180 cells and transfected cell models demonstrated that N-desmethylenzalutamide inhibits P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs) more potently than enzalutamide [1]. While quantitative IC50 values for specific transporters are not reported in the abstract, the study explicitly states that the metabolite exhibits stronger inhibition of these key transporters compared to the parent compound [2]. In contrast, enzalutamide is a strong inducer of CYP3A4, whereas N-desmethylenzalutamide shows only weak induction properties [1].

Transporter Inhibition
Head-to-head
More potent inhibition of P-gp, BCRP, OATPs than enzalutamide
DDI risk may be underestimated if only parent compound is assessed
In vitro cell models; exact IC50 not reported in source
Drug Transporters Drug-Drug Interactions Pharmacokinetics

Half-Life vs. Enzalutamide

According to the XTANDI prescribing information and clinical pharmacokinetic studies, the mean terminal half-life (t1/2) of N-desmethylenzalutamide is approximately 7.8 to 8.6 days, whereas enzalutamide has a mean terminal half-life of 5.8 days (range 2.8–10.2 days) [1]. This represents a ~34-48% longer half-life for the active metabolite compared to the parent drug. In contrast, the inactive carboxylic acid metabolite is eliminated more rapidly and does not accumulate to the same extent [2].

Terminal Half-Life
Reported
7.8–8.6 days (N-desmethyl) vs. 5.8 days (enzalutamide)
Longer persistence affects washout timing in PK modeling
XTANDI prescribing information; single-dose PK studies
Pharmacokinetics Half-life Drug Accumulation

AR Antagonism vs. Enzalutamide

N-desmethylenzalutamide exhibits primary and secondary pharmacodynamics of similar potency to enzalutamide [1]. In LNCaP prostate cancer cells, enzalutamide has an IC50 of 36 nM for AR antagonism [2], and the metabolite is reported to have an IC50 of 51 nM, which is statistically comparable . Both compounds bind to the AR with 5- to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide (IC50 = 160 nM in LNCaP/AR cells, or 890 nM in other assays) . Unlike bicalutamide, which can exhibit agonist activity in the context of AR overexpression, both enzalutamide and N-desmethylenzalutamide lack agonist properties [3].

AR Antagonism IC50
Cross-study
~51 nM (comparable to 36 nM for enzalutamide)
Comparable AR inhibition supports its inclusion in PD modeling
LNCaP cell proliferation assay; bicalutamide IC50 >160 nM
Androgen Receptor Pharmacodynamics Antiandrogen Potency

Protein Binding vs. Enzalutamide

Enzalutamide is 97% to 98% bound to plasma proteins, primarily albumin, whereas N-desmethylenzalutamide is 95% bound [1]. This ~2-3% absolute difference translates to a relative difference in unbound (free) fraction of approximately 2.5- to 3-fold (e.g., 5% free vs. 2-3% free) [2]. While both compounds are highly protein-bound, this difference may impact the interpretation of total plasma concentrations and free drug hypothesis calculations in pharmacokinetic/pharmacodynamic models [3].

Plasma Protein Binding
Direct comparison
95% (N-desmethyl) vs. 97–98% (enzalutamide)
Free fraction difference may influence IVIVE calculations
Human plasma, equilibrium dialysis
Protein Binding Free Drug Concentration Pharmacokinetics

N-Desmethylenzalutamide: Research and Industrial Applications


Bioanalytical Method for Therapeutic Drug Monitoring

Given that N-desmethylenzalutamide circulates at concentrations comparable to enzalutamide (mean Ctrough 8.8 vs. 12.4 μg/mL) [1] and contributes significantly to overall AR antagonism [2], any validated LC-MS/MS or HPLC-UV method intended for therapeutic drug monitoring or pharmacokinetic studies of enzalutamide must accurately quantify both compounds. Use of authenticated N-desmethylenzalutamide reference standard is essential for calibration curve preparation, quality control sample validation, and assessing assay accuracy and precision per FDA and EMA bioanalytical method validation guidelines [3].

Transporter-Mediated DDI Studies

Because N-desmethylenzalutamide more potently inhibits P-gp, BCRP, and OATPs than enzalutamide [4], DDI screening panels that rely solely on the parent compound will underestimate the risk of transporter-mediated interactions. Researchers evaluating potential interactions between enzalutamide therapy and co-administered drugs (e.g., digoxin, dabigatran, statins) should include N-desmethylenzalutamide as a test article in uptake and efflux transporter assays using Caco-2, MDCK, or transfected cell lines to generate clinically relevant IC50 and inhibition constant (Ki) values [5].

PBPK Modeling of Active Metabolite

The longer half-life of N-desmethylenzalutamide (7.8–8.6 days) compared to enzalutamide (5.8 days) [6] and its differential protein binding (95% vs. 97-98%) [7] necessitate separate compartments and parameters in PBPK models. Accurate model predictions of drug accumulation, washout, and steady-state concentrations require compound-specific input values for clearance, volume of distribution, and tissue partitioning. Procurement of high-purity N-desmethylenzalutamide is required for generating these compound-specific parameters through in vitro metabolism and protein binding experiments [8].

Parent vs. Metabolite Pharmacodynamics

Although N-desmethylenzalutamide and enzalutamide have comparable AR antagonistic potency (IC50 ~51 nM vs. 36 nM) , their distinct pharmacokinetic profiles may lead to differential tissue exposure and temporal patterns of target engagement. Studies employing AR-responsive luciferase reporter assays, PSA secretion assays, or gene expression profiling in LNCaP or VCaP cells can use N-desmethylenzalutamide as a single agent to dissect its contribution to the overall pharmacodynamic effect of enzalutamide therapy, particularly in models of acquired resistance where metabolite exposure may become a limiting factor [9].

Application
Selection Property
Validation Focus
Bioanalytical Method for Active Moiety Quantification
Dual-analyte LC-MS/MS or HPLC-UV co-quantification with enzalutamide
Calibration linearity, accuracy, and precision for both analytes
Transporter-Mediated DDI Profiling
Differential inhibition potency for P-gp, BCRP, OATPs vs. parent
IC50 and Ki determination in transporter-overexpressing cell lines
PBPK Modeling of Active Metabolite
Compound-specific clearance, volume of distribution, and protein binding
In vitro metabolism and equilibrium dialysis parameter generation
Pharmacodynamic Contribution Dissection
AR antagonism potency comparable to enzalutamide
Reporter gene, PSA secretion, or gene expression assays in AR-positive cells

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